REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][C:8](N)=[CH:9][CH:10]=2)[C:5](=[O:13])[CH2:4][CH2:3]1.N([O-])=O.[Na+].[I-:19].[K+]>Cl.O>[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][C:8]([I:19])=[CH:9][CH:10]=2)[C:5](=[O:13])[CH2:4][CH2:3]1 |f:1.2,3.4|
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Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)N)=O)C
|
Name
|
ice
|
Quantity
|
3.13 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.69 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
18.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
The reaction mixture was then diazotized by the dropwise addition
|
Type
|
CUSTOM
|
Details
|
between 0°-5° C
|
Type
|
WAIT
|
Details
|
After standing for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the dark gum was extracted with ethyl acetate (1×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel (eluted with 5% ethyl acetate in hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |